4,5-Diaminoacridin-9(10H)-one
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Overview
Description
4,5-Diaminoacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminoacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations, ensuring minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4,5-Diaminoacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
4,5-Diaminoacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it a candidate for genetic and enzymatic studies.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,5-Diaminoacridin-9(10H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. The compound may also inhibit specific enzymes, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.
Acriflavine: An antiseptic agent with applications in wound treatment and microbial studies.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
4,5-Diaminoacridin-9(10H)-one stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives. Its dual amino groups can participate in various chemical modifications, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
89023-36-9 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4,5-diamino-10H-acridin-9-one |
InChI |
InChI=1S/C13H11N3O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,14-15H2,(H,16,17) |
InChI Key |
GOJXWWGGVGHYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3N |
Origin of Product |
United States |
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